molecular formula C15H10NNaO3 B1674279 Furegrelate sodium CAS No. 85666-17-7

Furegrelate sodium

Cat. No. B1674279
CAS RN: 85666-17-7
M. Wt: 275.23 g/mol
InChI Key: XBTIPIZROJAKOJ-UHFFFAOYSA-M
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Description

Furegrelate sodium, also known as sodium 5-(3’-pyridinylmethyl)benzofurancarboxylic acid (U-63557A), is a potent, specific, and orally available thromboxane synthase inhibitor . It was originally developed by Pfizer Inc. for the treatment of various diseases including hypertension, thrombosis, and renal disorders .


Synthesis Analysis

Furegrelate is a synthetic compound that cannot be synthesized by the human body . Several pathways were proposed for the synthesis of Furegrelate sodium salt and related compounds .


Molecular Structure Analysis

The empirical formula of Furegrelate sodium is C15H10NNaO3 . It is an achiral, organic molecule containing a pyridine ring and a carboxylic acid group . The compound is a member of the benzofurans and can be found in a variety of forms .


Chemical Reactions Analysis

Furegrelate sodium is a thromboxane synthase inhibitor . It acts by specifically inhibiting the thromboxane synthase enzyme .


Physical And Chemical Properties Analysis

Furegrelate sodium has a molecular weight of 275.23 . It is not well-soluble in pH-neutral aqueous environments and can therefore pass the lipophilic cell membranes .

Scientific Research Applications

Pharmacokinetics and Disposition

Furegrelate sodium, known as a thromboxane synthetase inhibitor, has been studied for its pharmacokinetics and disposition in normal humans. Research indicates that it is rapidly absorbed, with a Tmax of 1.0–1.7 hours, and is primarily eliminated by the kidneys. This understanding is crucial for its potential application in treating diseases like hypertension, thrombosis, and renal disorders (Lakings et al., 2004).

Effects on Thromboxane Synthesis

In a study involving normal volunteers, furegrelate sodium was shown to significantly inhibit thromboxane synthesis. This inhibition is a key factor in its potential therapeutic application, especially in conditions where thromboxane overproduction is a concern (Mohrland, Vander Lugt, & Lakings, 2006).

Application in Pulmonary Arterial Hypertension

Furegrelate sodium's role in the treatment of pulmonary arterial hypertension (PAH) was evaluated in a neonatal piglet model. The study revealed that furegrelate can blunt the development of hypoxia-induced PAH, primarily by preserving the structural integrity of the pulmonary vasculature (Hirenallur-S et al., 2012).

Impact on Prostaglandin Synthesis and Pulmonary Embolism

Furegrelate has been tested for its effects on prostaglandin synthesis during pulmonary embolism in rats. It was observed that inhibition of thromboxane synthase by furegrelate led to improvements in heart function and reductions in alveolar dead space after pulmonary embolism (Jones et al., 2003).

properties

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIPIZROJAKOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045226
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furegrelate sodium

CAS RN

85666-17-7
Record name Furegrelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUREGRELATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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